1-(2-Chloro-acetyl)-3-methyl-urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

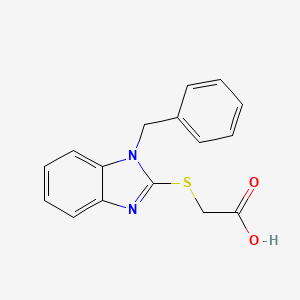

The molecular structure of a compound similar to “1-(2-Chloro-acetyl)-3-methyl-urea”, namely Chloroacetyl chloride, has been reported. Its molecular formula is ClCH2COCl .

Chemical Reactions Analysis

Chloroacetyl chloride, a compound related to “1-(2-Chloro-acetyl)-3-methyl-urea”, reacts rapidly with water. It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(2-Chloro-acetyl)-3-methyl-urea serves as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, a rapid and high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, which is crucial for anticancer drug development, was established through multi-step nucleophilic reactions involving similar compounds (Zhang et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(2-Chloroethyl) ureas, like 1-aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells. These compounds showed promising results as potential anticancer agents (Gaudreault et al., 1988).

Chemical Analysis Techniques

This compound also plays a role in analytical chemistry. For instance, a method for determining 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in body fluids has been described, showcasing its importance in chemical analysis (Caddy & Idowu, 1984).

Synthesis of Novel Compounds

Compounds like N-Acetyl-N'-methyl urea or ethyl urea, which are similar to 1-(2-Chloro-acetyl)-3-methyl-urea, are used in the synthesis of novel phosphoranes. These compounds play a role in creating new chemical structures with potential applications in various fields (Afshar & Islami, 2009).

Development of CNS Agents

Derivatives of 1-(2-Chloro-acetyl)-3-methyl-urea have been explored for their potential as central nervous system (CNS) agents. N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are related to 1-(2-Chloro-acetyl)-3-methyl-urea, demonstrated anxiolytic activity and muscle-relaxant properties in pharmacological screenings (Rasmussen et al., 1978).

Agricultural Applications

In agriculture, sulfonyl ureas, which are chemically related to 1-(2-Chloro-acetyl)-3-methyl-urea, have been used as herbicides. These compounds interfere with a key enzyme required for weed cell growth and have low mammalian toxicity (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

Propiedades

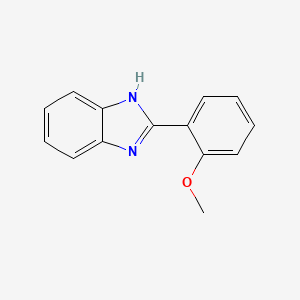

IUPAC Name |

2-chloro-N-(methylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVMNAXEPPKXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368514 |

Source

|

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(methylcarbamoyl)acetamide | |

CAS RN |

4791-22-4 |

Source

|

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)

![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)